molecular formula C16H20N2O2S2 B11636583 Tert-butyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate

Tert-butyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate

Cat. No.: B11636583
M. Wt: 336.5 g/mol
InChI Key: XNUHFDOBGTVUGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate can be achieved through various synthetic routes. One common method involves the reaction of a chloromethyloxadiazole with ethylenediamine, followed by catalytic hydrogenation of the pyrazine moiety over palladium on carbon (Pd/C) to yield the target compound . Another approach involves the cyclization of 2-hydrazinopyrazine with orthoesters, followed by further catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield triazolopyrimidines, while reduction can produce piperazines .

Mechanism of Action

The mechanism of action of Tert-butyl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate is unique due to its specific structural features and the presence of the tert-butyl group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C16H20N2O2S2

Molecular Weight

336.5 g/mol

IUPAC Name

tert-butyl 2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate

InChI

InChI=1S/C16H20N2O2S2/c1-16(2,3)20-12(19)8-21-14-13-10-6-4-5-7-11(10)22-15(13)18-9-17-14/h9H,4-8H2,1-3H3

InChI Key

XNUHFDOBGTVUGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3

Origin of Product

United States

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